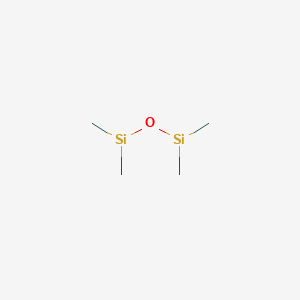

1,1,3,3-四甲基二硅氧烷

描述

1,1,3,3-Tetramethyldisiloxane, also known as TMDS, is an organosilicon compound with the molecular formula of (CH3)2Si(OCH3)2. It is a colorless, volatile liquid that is miscible with most organic solvents and is used in a variety of industrial and laboratory applications. TMDS is an important starting material for many organosilicon compounds and is a key component in the synthesis of polysiloxanes and other silicone-based materials. In addition, due to its low toxicity, TMDS is also used as a solvent, a lubricant, and a surfactant.

科学研究应用

合成硅聚合物和树脂

1,1,3,3-四甲基二硅氧烷: 被广泛用作合成硅聚合物和树脂的单体 . 这些材料以其热稳定性、耐化学性和电绝缘性而闻名,使其适用于各种工业和消费产品,包括密封剂、粘合剂、润滑剂和绝缘材料。

有机硅化合物的先驱

该化合物可作为制备各种有机硅化合物的先驱 . 这些化合物在硅基有机化学的发展中起着关键作用,从而导致具有独特性能的材料,这些材料被用于电子产品、制药和表面涂层。

非水性聚合物制备

1,1,3,3-四甲基二硅氧烷: 被用于非水性聚合物制备 . 它在非水性环境中的功能能力对于创建需要特定条件的聚合物至关重要,而水或其他溶剂可能无法提供这些条件。

实验室试剂

作为实验室试剂,1,1,3,3-四甲基二硅氧烷参与各种化学合成和分析程序 . 它在各种条件下的反应性和稳定性使其成为研发实验室中宝贵的工具。

氢硅化反应

该化合物用于氢硅化反应,这是合成双官能团二硅氧烷的关键步骤 . 这些反应对于创建具有广泛官能团耐受性的新型二硅氧烷基结构单元很重要,这有助于材料科学的进步。

新型材料的结构单元

合成非对称双官能团1,1,3,3-四甲基二硅氧烷衍生物的方法为创造新型材料开辟了新的可能性 . 这些材料可以在各个领域应用,包括生物医学工程、纳米技术和先进制造工艺。

作用机制

Target of Action

1,1,3,3-Tetramethyldisiloxane (TMDSO) primarily targets various organic compounds, including carboxamides, aldehydes, and epoxides . It acts as a reducing agent in these reactions, facilitating the conversion of these compounds into other useful substances .

Mode of Action

TMDSO interacts with its targets through a process known as hydrosilylation . In this reaction, TMDSO donates hydride ions (H-) to the target molecule, leading to its reduction . For example, in the reduction of carboxamides to amines, TMDSO acts as an effective reducing agent .

Biochemical Pathways

The primary biochemical pathway affected by TMDSO is the reduction of organic compounds. For instance, it can reduce carboxamides to amines, aldehydes to alkyl halides, and epoxides to alkyl halides . These reactions are crucial in organic synthesis, enabling the production of a wide range of chemicals .

Pharmacokinetics

Its physical properties, such as its volatility and stability towards air and moisture, suggest that it could have interesting pharmacokinetic properties .

Result of Action

The action of TMDSO results in the reduction of various organic compounds. This can lead to the formation of new substances with different properties. For example, the reduction of carboxamides by TMDSO results in the formation of amines . These amines can then be used in further chemical reactions .

Action Environment

The action of TMDSO is influenced by various environmental factors. For instance, it is stable towards air and moisture, making it suitable for use in a variety of conditions . Additionally, its effectiveness as a reducing agent can be influenced by the presence of catalysts .

安全和危害

1,1,3,3-Tetramethyldisiloxane is highly flammable . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

生化分析

Biochemical Properties

1,1,3,3-Tetramethyldisiloxane plays a vital role in various biochemical reactions, particularly in the synthesis of aryl and alkylphosphines, important components in many organometallic-catalyzed reactions . Its weakly hydridic Si−H bond allows for selective reduction of various organic functional groups

Cellular Effects

It is known that inhalation of high concentrations can cause lung irritation, central nervous depression, headache, dizziness, slowing of reflexes, fatigue, and incoordination

Molecular Mechanism

The molecular mechanism of 1,1,3,3-Tetramethyldisiloxane is largely composed of reductions of functional groups, with increasing applications for carbon−carbon bond formation . It can also introduce silyl groups when the silyl group is not hydrolytically removed after the initial reaction

Temporal Effects in Laboratory Settings

1,1,3,3-Tetramethyldisiloxane exhibits stability in neutral or near-neutral pH environments but demonstrates high reactivity towards strong bases and to a lesser extent, acids . Elevated temperatures and prolonged reaction times can trigger the hydrolysis of the Si−H bond, resulting in the formation of oligomeric siloxanes and dihydrogen

属性

InChI |

InChI=1S/C4H12OSi2/c1-6(2)5-7(3)4/h1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEKXPWNFQBJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052010 | |

| Record name | 1,1,3,3-Tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Gelest MSDS] | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3277-26-7, 30110-74-8 | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003277267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030110748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyldisiloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,3,3-Tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-Tetramethyldisiloxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC8F6L8F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。